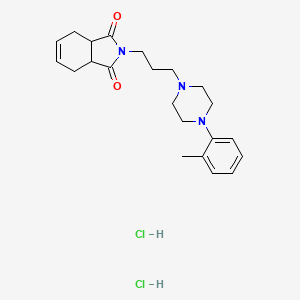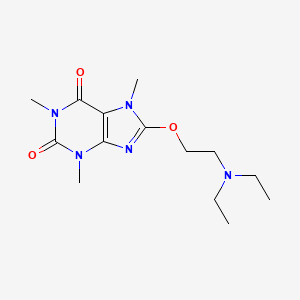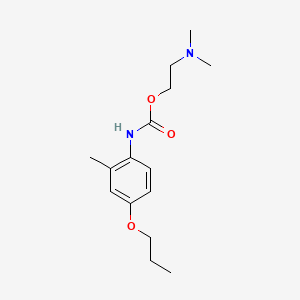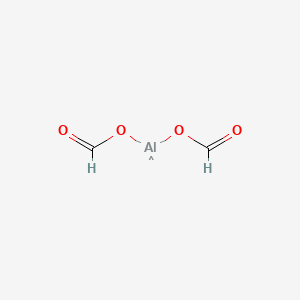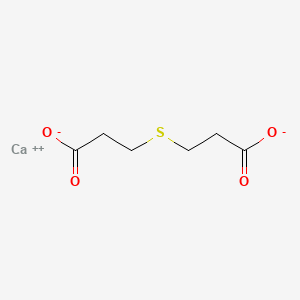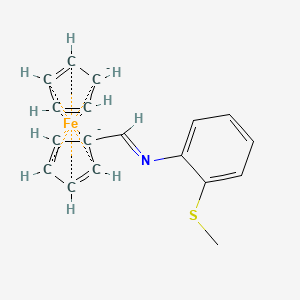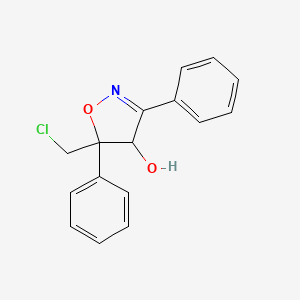![molecular formula C12H10N2O B13770769 2-{[(E)-pyridin-3-ylmethylidene]amino}phenol](/img/structure/B13770769.png)
2-{[(E)-pyridin-3-ylmethylidene]amino}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H,6H-Pyrimido[1,6-c][1,3]benzoxazin-4-one,1,2,3,11b-tetrahydro-2,8,10-trimethyl-6-(3-methylbutyl)- is a heterocyclic compound with a complex structure that incorporates both pyrimidine and benzoxazine rings. This compound is known for its significant biological activities and is used in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H,6H-Pyrimido[1,6-c][1,3]benzoxazin-4-one,1,2,3,11b-tetrahydro-2,8,10-trimethyl-6-(3-methylbutyl)- typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the condensation of a pyrimidine derivative with an appropriate benzoxazine precursor can lead to the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4H,6H-Pyrimido[1,6-c][1,3]benzoxazin-4-one,1,2,3,11b-tetrahydro-2,8,10-trimethyl-6-(3-methylbutyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimido[1,6-c][1,3]benzoxazin derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups.
Scientific Research Applications
4H,6H-Pyrimido[1,6-c][1,3]benzoxazin-4-one,1,2,3,11b-tetrahydro-2,8,10-trimethyl-6-(3-methylbutyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4H,6H-Pyrimido[1,6-c][1,3]benzoxazin-4-one,1,2,3,11b-tetrahydro-2,8,10-trimethyl-6-(3-methylbutyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[1,6-a]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrimidoquinazolines: Known for their diverse biological properties.
Benzoxazinone Derivatives: Share structural similarities and exhibit comparable chemical reactivity.
Uniqueness
4H,6H-Pyrimido[1,6-c][1,3]benzoxazin-4-one,1,2,3,11b-tetrahydro-2,8,10-trimethyl-6-(3-methylbutyl)- is unique due to its specific combination of pyrimidine and benzoxazine rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H10N2O |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-(pyridin-3-ylmethylideneamino)phenol |
InChI |
InChI=1S/C12H10N2O/c15-12-6-2-1-5-11(12)14-9-10-4-3-7-13-8-10/h1-9,15H |
InChI Key |
PGNIDFJAISFYHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=CN=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


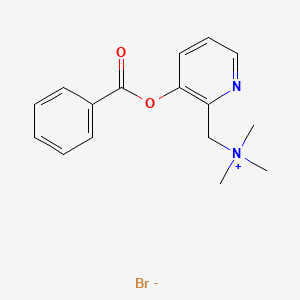
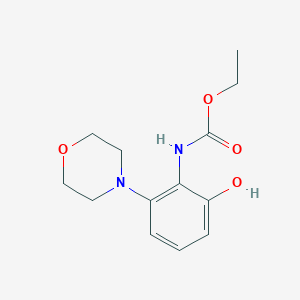
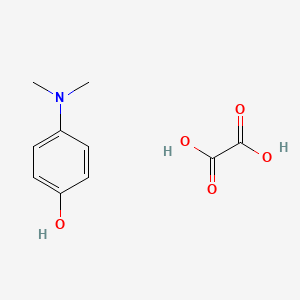
![8-Oxa-3,5-dithia-4-stannadecan-1-ol, 4-[[2-(acetyloxy)ethyl]thio]-4-butyl-9-oxo-, acetate](/img/structure/B13770708.png)

